molecular formula C24H34O8 B1217317 Nigakilactone E

Nigakilactone E

Cat. No.: B1217317
M. Wt: 450.5 g/mol
InChI Key: ISYHXQAQWVPQKA-SNPVAWBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nigakilactone E (CAS 28360-79-4) is a quassinoid compound, a class of degraded triterpenes, identified within the phytochemical profile of Picrasma quassioides (D. Don) Benn, a plant with a substantial history in traditional Asian medicine . This perennial shrub from the Simaroubaceae family is a source of complex and diverse bioactive molecules, with extracts historically used for their purported anti-inflammatory, antibacterial, and detoxification properties . The plant's medicinal use is rooted in traditional applications for conditions such as sore throat, diarrhea, and eczema . As a constituent of this plant, this compound is part of the ongoing scientific investigation into the pharmacological basis of these traditional uses. The compound has a defined molecular formula of C24H34O8 and a molecular weight of 450.522 g/mol . Its chemical structure is characterized by a multi-ring system and functional groups including ester and ketone moieties . Initial computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts several properties relevant to early-stage research. These predictions suggest the compound may be a substrate for CYP3A4 and an inhibitor of transporters like OATP1B1 and OATP1B3, which could influence its bioavailability and drug-drug interaction potential . Predicted biological targets include Hypoxia-inducible factor 1 alpha (HIF1A) and Nuclear Factor Kappa B (NF-kB), key regulators involved in cellular response to stress and inflammation, respectively . Research into Picrasma quassioides extracts and their components highlights significant interest in their potential anti-inflammatory and anticancer effects . While studies on isolated this compound are still emerging, its presence within this bioactive plant matrix positions it as a compound of interest for these research areas. Further investigation is required to fully elucidate its specific mechanisms of action, potency, and cellular targets. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C24H34O8

Molecular Weight

450.5 g/mol

IUPAC Name

[(1S,2S,6S,7S,9R,13R,14S,15R,16S,17R)-14-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-16-yl] acetate

InChI

InChI=1S/C24H34O8/c1-11-8-14(29-6)20(27)22(3)13(11)9-16-23(4)15(10-17(26)32-16)24(5,28)21(30-7)18(19(22)23)31-12(2)25/h8,11,13,15-16,18-19,21,28H,9-10H2,1-7H3/t11-,13+,15-,16-,18+,19-,21-,22+,23-,24+/m1/s1

InChI Key

ISYHXQAQWVPQKA-SNPVAWBPSA-N

SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)(C)O)OC)OC(=O)C)C)C)OC

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@]([C@@H]4CC(=O)O3)(C)O)OC)OC(=O)C)C)C)OC

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)(C)O)OC)OC(=O)C)C)C)OC

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Isolation

Nigakilactone E is part of a group of compounds known as sesquiterpene lactones. These compounds are characterized by their complex structures and biological activities. The isolation of this compound typically involves chromatographic techniques, where it is separated from other components in the plant extracts. The chemical structure of this compound contributes to its biological efficacy, making it a subject of interest in pharmacological studies.

Anti-Cancer Activity

This compound exhibits significant anti-cancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, it has been shown to affect the mitochondrial apoptotic pathway, leading to increased cytochrome c release and activation of caspase-3, which are critical for cancer cell death. The compound has been tested against several types of cancer cells including HepG2 (liver cancer) and MKN-28 (gastric cancer), with IC50 values indicating potent cytotoxic effects at low concentrations .

Cancer Cell Line IC50 (μM) Mechanism
HepG221.72Apoptosis via mitochondrial pathway
MKN-285.6Induction of apoptosis through caspase activation

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are noteworthy, particularly in the context of chronic inflammatory diseases. Research indicates that it can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This suppression leads to a reduction in inflammatory damage, making it a potential therapeutic agent for conditions like ulcerative gastritis and atherosclerosis .

Anti-Malarial Properties

This compound also demonstrates anti-malarial activity, particularly against Plasmodium falciparum. In vitro studies have shown that it can inhibit the growth of malaria parasites at low concentrations, suggesting its potential use as a treatment for malaria .

Case Study 1: Anti-Cancer Effects

In a study involving xenograft models with gastric cancer cells (SGC-7901), this compound was administered at a dosage of 15 mg/kg body weight. The results indicated significant tumor growth inhibition and reduced expression of Ki-67, a marker associated with cell proliferation . This highlights its potential as an effective agent in cancer therapy.

Case Study 2: Inflammation Reduction

A rat model was utilized to evaluate the anti-inflammatory effects of this compound. The treatment resulted in decreased levels of inflammatory markers such as IL-1β and IL-18, demonstrating its efficacy in managing inflammation-related conditions .

Comparison with Similar Compounds

Key Observations :

  • Carbon Backbone : this compound (C24) is larger than most analogs (C21–C22), likely due to additional acetyl or methyl groups .
  • Oxygenation : this compound and H are highly oxygenated (8 oxygen atoms), correlating with their higher melting points (>270°C) compared to less oxygenated derivatives like Nigakilactone D .
  • Structural Ambiguities: suggests Nigakilactone D is identical to quassin, but conflicting molecular formulas (C22H28O vs. C22H28O6) highlight inconsistencies in literature nomenclature .

Pharmacological Activities Comparison

Compound Pharmacological Activity Mechanism/Notes References
Nigakilactone A Anti-hypertensive Vasodilation observed in preclinical models
Nigakilactone D Insecticidal Targets pest nervous systems
Nigakilactone H Antitumor Upregulates Nrf2/STAT3 in cancer cells
Quassin CYP enzyme inhibition Blocks cytochrome P450 activity
Nigakilactone F Antimicrobial Inhibits Bacillus subtilis growth

Implications for this compound :

  • The acetyl groups in this compound may enhance bioavailability compared to less polar analogs like Nigakilactone D .

Sources and Natural Occurrence

  • Primary Source : Picrasma quassioides (Ku-Mu-Pi), a plant used in traditional Chinese medicine for its bitter, insecticidal properties .
  • Co-occurring Compounds: this compound is often isolated alongside other quassinoids (e.g., Picrasin B, Quassin) in Picrasma extracts, indicating a shared biosynthetic pathway .

Q & A

Q. What steps ensure rigorous peer review of this compound research, particularly for novel claims?

  • Answer : Preprint submission (e.g., bioRxiv) for community feedback. Share raw data via repositories (e.g., Zenodo). Invite independent validation through collaborative networks. Address reviewer critiques about methodological transparency (e.g., detailed NMR acquisition parameters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Nigakilactone E
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